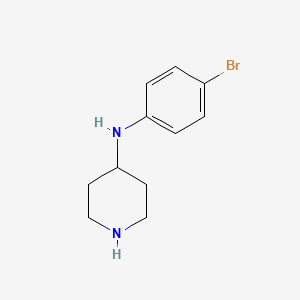

N-(4-bromophenyl)piperidin-4-amine

説明

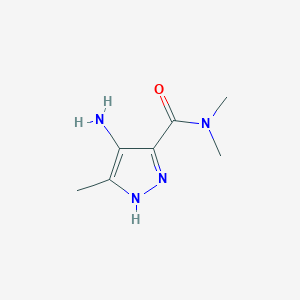

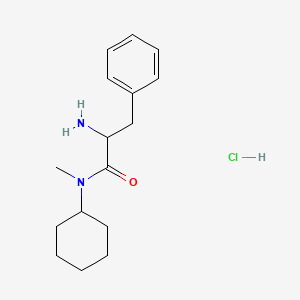

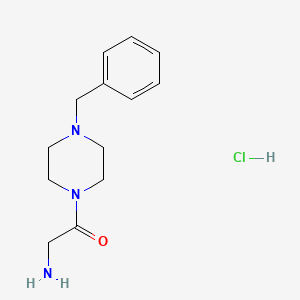

“N-(4-bromophenyl)piperidin-4-amine” is a chemical compound with the molecular formula C11H15BrN2 . It has a molecular weight of 255.15 and a predicted density of 1.389±0.06 g/cm3 . The compound is also known by its English name “N-(4-bromophenyl)piperidin-4-amine” and has a CAS number of 862652-46-8 .

Synthesis Analysis

The synthesis of N-(4-bromophenyl)piperidin-4-amine and its derivatives has been a subject of research in the field of organic chemistry . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis have been reviewed in several scientific papers .Molecular Structure Analysis

The molecular structure of N-(4-bromophenyl)piperidin-4-amine consists of a piperidine ring attached to a bromophenyl group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis

N-(4-bromophenyl)piperidin-4-amine has a predicted density of 1.389±0.06 g/cm3 . Its boiling point is predicted to be 358.5±37.0 °C .科学的研究の応用

Kinetics and Mechanism of Aminolysis Reactions

Research by Castro et al. (1999) on the kinetics and mechanism of aminolysis reactions involving secondary alicyclic amines with specific substrates provides insights into the reactions' rates and mechanisms. This study is crucial for understanding how N-(4-bromophenyl)piperidin-4-amine might react in similar chemical environments, given its structural relevance to the amines discussed (Castro et al., 1999).

Photophysical Properties of Borondipyrromethene Analogues

Qin et al. (2005) explored the photophysical properties of borondipyrromethene analogues, which could be relevant to studies involving N-(4-bromophenyl)piperidin-4-amine due to the potential similarities in photophysical behavior. This research helps understand how structural modifications impact fluorescent properties, crucial for designing fluorescent markers or probes in biological and material sciences (Qin et al., 2005).

Enantioselective Synthesis

The work by Chen et al. (2013) on C2-symmetric cyclic selenium-catalyzed enantioselective bromoaminocyclization presents a method for synthesizing enantioenriched pyrrolidine products. This research could indicate the potential of N-(4-bromophenyl)piperidin-4-amine in enantioselective synthesis processes, highlighting its utility in producing chiral molecules with high specificity and yield (Chen et al., 2013).

Catalytic Amination Processes

Wolfe et al. (2000) developed a simple and efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates, which could be directly relevant to reactions involving N-(4-bromophenyl)piperidin-4-amine. This research is pivotal for pharmaceutical synthesis, where catalytic efficiency and selectivity are paramount (Wolfe et al., 2000).

Hydrogen-Bonding Patterns in Enaminones

The study by Balderson et al. (2007) on the hydrogen-bonding patterns in enaminones, including compounds structurally related to N-(4-bromophenyl)piperidin-4-amine, sheds light on how such molecules interact at the molecular level. Understanding these interactions is crucial for designing compounds with desired chemical and physical properties (Balderson et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, 1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride, suggests that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-(4-bromophenyl)piperidin-4-amine, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

特性

IUPAC Name |

N-(4-bromophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRJDKYBLYPKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)

![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)

![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)